3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-thiol
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Overview
Description
The compound “3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-thiol” is a complex organic molecule. It likely contains a thiadiazole ring, which is a type of heterocycle . The methoxyphenyl group suggests the presence of a phenyl ring with a methoxy (OCH3) substituent .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through multistep reactions . These processes often involve the formation of intermediate compounds, followed by further reactions to introduce additional functional groups .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods . These techniques allow for the determination of bond lengths, bond angles, and the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactivity of a compound like this could be influenced by several factors, including the presence of the thiadiazole ring and the methoxyphenyl group . These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be influenced by its molecular structure . These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Biological Imaging and Biosensing
Polymer dots containing thiadiazole structures, like 3-(4-Methoxyphenyl)-1,2,4-thiadiazole-5-thiol, have shown promise in biological imaging and biosensing due to their excellent fluorescence properties and structural diversity. These polymer dots are considered to have low toxicity and good biocompatibility, which is essential for their use in biological applications. Detailed studies on polymer dots, like poly[(9,9-dioctylfluorenyl-2,7diyl)-co-(1,4-benzo-{2,1',3}-thiadiazole)],10% benzothiadiazole(y) (PFBT), have confirmed their safety and efficacy in biological imaging without compromising early embryo development or maternal health, highlighting their potential in medical and biological research (Zhang et al., 2020).
Pharmacological Activity
Thiadiazole derivatives, like this compound, have been a focus in pharmacological studies due to their diverse biological activities. Compounds such as 5-phenyl-1:3:4-thiadiazole and its derivatives have been explored for their potential as muscle relaxants and anticonvulsants. They have shown effectiveness in blocking seizure activity and affecting muscular tone, indicating their potential in developing new pharmacological treatments (Maffii & Soncin, 1958).
Anticonvulsant Properties
Specific derivatives of thiadiazoles have been examined for their anticonvulsant properties. Studies have shown that certain 1,3,4-thiadiazole derivatives offer protection against seizures induced in mice models, suggesting their potential as favorable antiepileptic drugs. The study emphasizes the significance of further clinical research to evaluate the therapeutic potential of these compounds in treating epilepsy (Luszczki et al., 2015).
Toxicity and Safety Evaluation
Studies on the toxicity and safety of thiadiazole derivatives are crucial for their application in various fields. Research on compounds like methidathion, which contains a thiadiazole ring, sheds light on their toxicological effects and the protective role of antioxidant vitamins. Such studies are vital to understand the safe application and potential side effects of these compounds in biological systems (Sutcu et al., 2006).
Mechanism of Action
Target of Action
Related compounds such as (e)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (mmpp) have been shown to target the signal transducer and activator of transcription 3 (stat3) pathway . STAT3 is a key mediator of various autoimmune diseases and has been implicated in chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .
Mode of Action
Compounds with similar structures, such as mmpp, have been shown to inhibit the activation of stat3, thereby exerting anti-inflammatory and anti-arthritic activities
Biochemical Pathways
Related compounds have been shown to impact the stat3 signaling pathway . This pathway plays a crucial role in many cellular processes such as cell growth and apoptosis. By inhibiting STAT3 activation, these compounds can potentially modulate these processes, thereby exerting their therapeutic effects.
Pharmacokinetics
Related compounds such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid have been studied, showing rapid metabolism and wide tissue distribution
Result of Action
Related compounds have been shown to exhibit anti-inflammatory and anti-arthritic activities by inhibiting the activation of stat3
properties
IUPAC Name |
3-(4-methoxyphenyl)-2H-1,2,4-thiadiazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-12-7-4-2-6(3-5-7)8-10-9(13)14-11-8/h2-5H,1H3,(H,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBCBXIQOQPLNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=S)SN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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